molecular formula C13H14N2O2 B3316267 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline CAS No. 953721-19-2

4-Methoxy-3-(pyridin-3-ylmethoxy)aniline

Cat. No. B3316267
CAS RN: 953721-19-2
M. Wt: 230.26 g/mol
InChI Key: CDQBVEVEFUNMRD-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridin-3-ylmethoxy)aniline is a specialty product used for proteomics research . It has a molecular formula of C13H14N2O2 and a molecular weight of 230.26 .


Molecular Structure Analysis

The molecular structure of this compound consists of a central aniline (phenylamine) group, with a methoxy group (-OCH3) and a (pyridin-3-yl)methoxy group attached to the benzene ring . The presence of these functional groups may influence the compound’s reactivity and physical properties.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the sources I found .

Scientific Research Applications

Antioxidant and Acetylcholinesterase Inhibitory Properties

Research has shown that derivatives of γ-pyridinyl amines, including compounds structurally related to 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline, exhibit notable antioxidant activities and moderate acetylcholinesterase (AChE) inhibitory properties. These findings suggest potential applications in designing new molecules with dual antioxidant and AChE inhibitory capacities, which could be beneficial in treating diseases associated with oxidative stress and neurodegenerative disorders like Alzheimer's disease (Vargas Méndez & Kouznetsov, 2015).

Coordination Polymers and Spectroscopic Properties

Another study focused on the synthesis and characterization of Hg(II) complexes with bidentate NN and tridentate NNO Schiff-base ligands derived from aniline compounds similar to this compound. These complexes demonstrated unique structural and fluorescent properties, indicating potential applications in materials science, particularly in the development of new luminescent materials (Basu Baul et al., 2014).

Synthesis and Metallation Applications

In the realm of organic synthesis, derivatives of this compound have been explored for their utility in regiospecific transformations of picolinic and isonicotinic acids into trisubstituted pyridines. This method showcases the compound's relevance in synthetic chemistry for creating complex pyridine structures, which are common in pharmaceuticals and agrochemicals (Epsztajn et al., 1989).

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline is not specified in the sources I found. As a research chemical, its effects would depend on the context of its use .

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use of 4-Methoxy-3-(pyridin-3-ylmethoxy)aniline are not specified in the sources I found. As a research chemical, its future applications would likely depend on the results of ongoing and future studies .

properties

IUPAC Name

4-methoxy-3-(pyridin-3-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-16-12-5-4-11(14)7-13(12)17-9-10-3-2-6-15-8-10/h2-8H,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQBVEVEFUNMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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